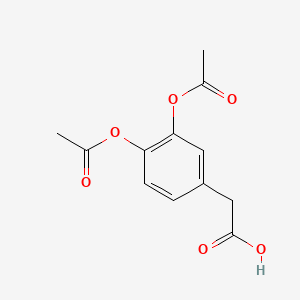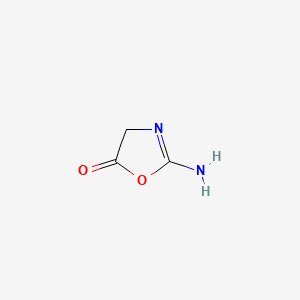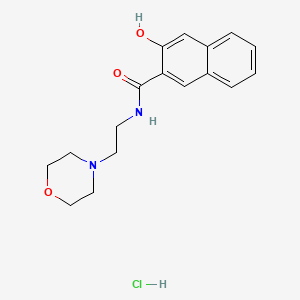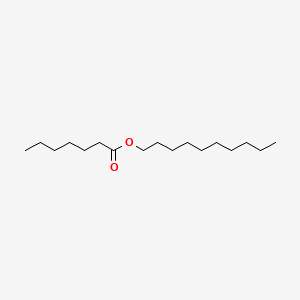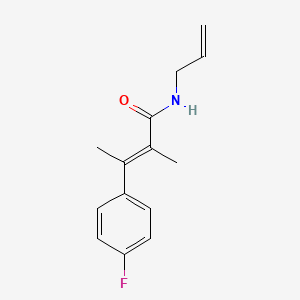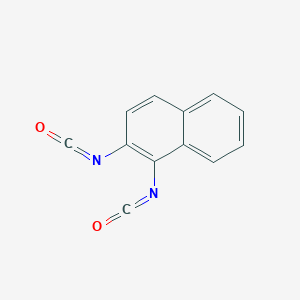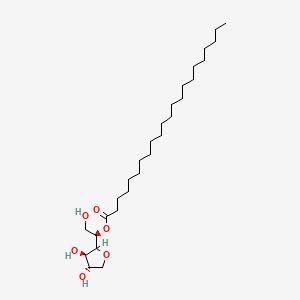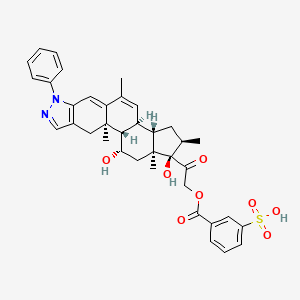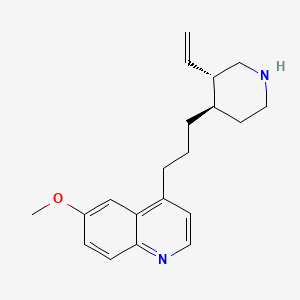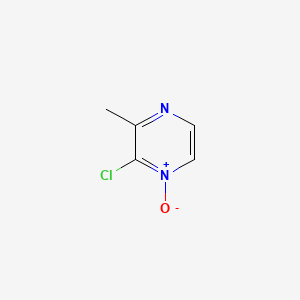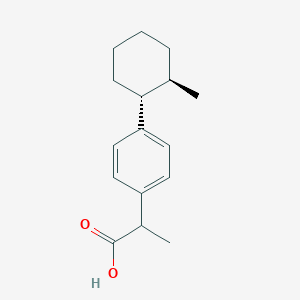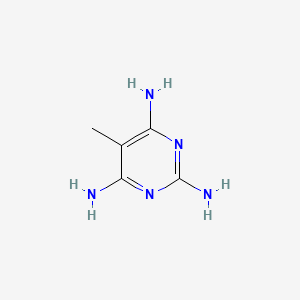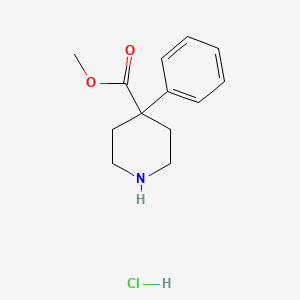
1-Methyl-4-(phenylethynyl)benzene
Übersicht
Beschreibung
“1-Methyl-4-(phenylethynyl)benzene” is a chemical compound with the molecular formula C15H12 . It has a molecular weight of 192.26 g/mol .
Molecular Structure Analysis
The molecular structure of “1-Methyl-4-(phenylethynyl)benzene” consists of a benzene ring with a methyl group (CH3) and a phenylethynyl group (C6H5C≡C-) attached to it .Physical And Chemical Properties Analysis
“1-Methyl-4-(phenylethynyl)benzene” is a solid at 20 degrees Celsius . It has a density of 1.05±0.1 g/cm3 . The melting point is 72 °C and the boiling point is between 200-210 °C .Wissenschaftliche Forschungsanwendungen
Liquid Crystalline Behavior
1-Methyl-4-(phenylethynyl)benzene derivatives demonstrate significant liquid crystalline behavior. Research by Lydon et al. (2008) explores the phase behavior of alkoxy-substituted derivatives of 1,4-bis(phenylethynyl)benzene. They found that these derivatives exhibit good chemical stability and can stabilize a diverse range of mesophases at higher temperatures. Smectic phases are stabilized by longer alkoxy substituents, suggesting potential applications in molecular electronics and self-organized states such as Langmuir-Blodgett films (Lydon et al., 2008).
Photophysical Properties
Levitus et al. (2001) conducted a study on the photophysical properties of 1,4-bis(phenylethynyl)benzene, examining the effects of phenyl group rotation and chromophore aggregation in oligo- and poly(phenyleneethynylene)s. They concluded that planarization causes modest spectral shifts, while aggregation leads to larger shifts and loss of vibronic structure (Levitus et al., 2001).
Nanoscale Electrical Contacts
A study by Erbe et al. (2006) analyzed the suitability of 1,4-bis(phenylethynyl)benzene molecules as nano-electrical devices. They found that the presence of differently substituted side groups can influence the density of states and charge transport properties, making these molecules potentially useful in molecular electronics (Erbe et al., 2006).
Application in Liquid Crystal Composition
Li et al. (2013) synthesized derivatives of 1,4-bis(phenylethynyl)benzene and investigated their thermal behavior and properties like optical anisotropy and dielectric anisotropy. They found that some derivatives exhibit a wide nematic phase temperature range and high optical anisotropy, suitable for use in liquid crystal mixtures and blue phase liquid crystals (Li et al., 2013).
Photopolymerization and Polymer Network Properties
Research by Broer et al. (1989) investigated the influence of a lateral methyl substituent on the properties of a mesogenic diacrylate monomer and its oriented polymer networks. They found that the presence of the methyl group affects transition temperatures and the degree of order in the polymeric state, indicating potential applications in the creation of oriented and crosslinked polymer networks (Broer et al., 1989).
Zukünftige Richtungen
While specific future directions for “1-Methyl-4-(phenylethynyl)benzene” are not mentioned in the available resources, research into benzene derivatives continues to be an active area of study. For instance, some benzene derivatives have been investigated for their potential applications in liquid crystal displays .
Eigenschaften
IUPAC Name |
1-methyl-4-(2-phenylethynyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12/c1-13-7-9-15(10-8-13)12-11-14-5-3-2-4-6-14/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENVYSAMNKKWEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186529 | |
| Record name | Benzene, 1-methyl-4-(phenylethynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(phenylethynyl)benzene | |
CAS RN |
3287-02-3 | |
| Record name | Benzene, 1-methyl-4-(phenylethynyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003287023 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-methyl-4-(phenylethynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

